4-(3-Chlorophenyl)-1,2-thiazole
Description
4-(3-Chlorophenyl)-1,2-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at the 4-position. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, known for their diverse pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities .
Properties
Molecular Formula |
C9H6ClNS |
|---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H |
InChI Key |
GCUIGWHPTCGKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,2-thiazole involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-1,2-thiazole Derivatives
- Antifungal Activity : A derivative with a hydrazone-furan substituent (MIC = 250 µg/mL against Candida utilis) showed moderate activity compared to fluconazole (MIC = 2 µg/mL) .
- Anticancer Activity: The same compound demonstrated selective toxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 normal cells (IC50 > 500 µg/mL) .
4-(4-Fluorophenyl)-1,2-thiazole Hybrids
- Structural Features : Fluorophenyl-thiazole hybrids (e.g., compound 5 in ) exhibit isostructural triclinic symmetry and planar conformations, differing from chlorophenyl analogs in electronic properties due to fluorine’s electronegativity .
Triazole and Triazole-Thione Derivatives
5-(3-Chlorophenyl)-1,2,4-triazole-3-thiones
- Anticonvulsant Activity : Compounds like TP-315 (5-(3-chlorophenyl)-4-hexyl-1,2,4-triazole-3-thione) showed efficacy in maximal electroshock seizure models, likely via sodium channel modulation .
- Toxicity Profile : These derivatives exhibit lower neurotoxicity compared to classic antiepileptics, with therapeutic indices (TI) > 5 in rodent models .
4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-1,2,4-triazole-3-thiol
- Synthesis : Derived from 3-chloro-2-chlorocarbonylbenzo[b]thiophene and hydrazine, this compound highlights the role of chlorinated aromatic systems in enhancing metabolic stability .
Thiadiazole and Thiazoline Derivatives
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles
- Synthetic Yield : High yields (85–92%) via condensation of hydrazinecarbothioamides with aromatic aldehydes .
- Mass Spectrometry : Fragmentation patterns align with the nitrogen rule, aiding in structural validation .
Comparative Data Tables
Table 1: Bioactivity Comparison of Chlorophenyl-Containing Compounds
Key Findings and Insights
- Thiazoles vs. Triazoles : Thiazoles (e.g., 4-(3-chlorophenyl)-1,2-thiazole derivatives) excel in anticancer applications, while triazole-thiones (e.g., TP-315) dominate anticonvulsant research due to sodium channel interactions .
- Substituent Effects : Chlorophenyl groups enhance cytotoxicity and metabolic stability, whereas fluorophenyl groups improve CNS permeability .
- Synthetic Accessibility : Thiazoline and triazole derivatives are synthetically versatile, with high yields achieved via condensation and cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
